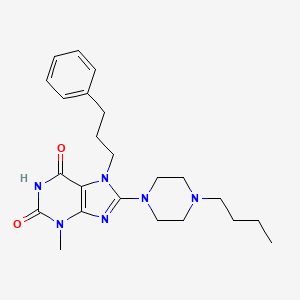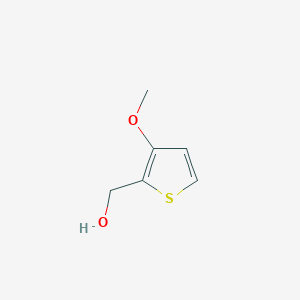
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
- Benzofuranylthiazole derivatives containing the aryl-urea moiety were synthesized and evaluated as dual acetylcholinesterase (AChE)-butyrylcholinesterase (BuChE) inhibitors. These compounds exhibited inhibitory activity on both AChE and BuChE, with certain derivatives showing strong inhibition potency. This suggests potential application in Alzheimer's disease treatment (Kurt et al., 2015).
Chemical and Structural Analysis
- Aminothiazole organic compounds, including derivatives of the subject compound, have been synthesized and analyzed using various techniques. The X-ray crystallographic studies provided insights into the solid-state structures due to the presence of intra-molecular hydrogen bonding. These compounds were analyzed for their electronic and spectroscopic properties, contributing to the understanding of their chemical behavior (Adeel et al., 2017).
Antimicrobial Activity and Cytotoxicity
- Novel urea derivatives were synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds exhibited promising antimicrobial activity against selected bacterial strains and moderate to good efficacy against a fungal pathogen. Additionally, some compounds showed significant cytotoxicity against cervical cancer cell lines (Shankar et al., 2017).
Acetylcholinesterase Inhibition
- Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity. These compounds were designed to optimize spacer length and conformational flexibility, resulting in high inhibitory activities. This research contributes to understanding the molecular design of acetylcholinesterase inhibitors (Vidaluc et al., 1995).
Biological Agent Synthesis
- A protocol for synthesizing derivatives of the chemical compound was developed, focusing on their antimicrobial and analgesic activity. These compounds were characterized and evaluated for their biological efficacy, highlighting their potential in pharmaceutical applications (Venkatesh et al., 2010).
DNA-Topoisomerase Inhibitory Activity
- New asymmetric ureas and thioureas were synthesized and evaluated for their cytotoxic effects and DNA-topoisomerase inhibitory activity. These compounds demonstrated important antiproliferative action, suggesting potential applications in cancer research (Esteves-Souza et al., 2006).
Anion Recognition Studies
- Non-racemic atropisomeric (thio)ureas were synthesized and studied for their binding constants with amino-acid derivatives. This research contributes to understanding the complex geometry and basicity of guest anions in anion recognition processes (Roussel et al., 2006).
Eigenschaften
IUPAC Name |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S2/c20-15(18-14-6-3-7-22-14)19-16-17-11(9-23-16)13-8-10-4-1-2-5-12(10)21-13/h1-9H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBKZIVHFJJWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2944775.png)
![Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2944776.png)
![3-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2944777.png)
![5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride](/img/structure/B2944778.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2944779.png)
![3-[3-[(3-Bromophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2944781.png)

![5-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2944785.png)
![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B2944786.png)